molecular formula C13H16N2O3S B273238 2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether

2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether

Cat. No. B273238
M. Wt: 280.34 g/mol
InChI Key: NKUJLODXYQNOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, commonly known as DMSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical structure, which makes it an attractive molecule for research purposes.

Mechanism of Action

The mechanism of action of DMSPE is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, DMSPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMSPE has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMSPE has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. In particular, DMSPE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, DMSPE has been shown to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

DMSPE has several advantages for use in lab experiments, including its relatively simple synthesis, low toxicity, and broad range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential for non-specific interactions with cellular components.

Future Directions

There are several future directions for research on DMSPE, including the development of new synthetic methods for its production, the investigation of its potential applications in medicine and other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of DMSPE for various applications, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of DMSPE can be achieved through several methods, including the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole. Another method involves the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole and sodium hydride.

Scientific Research Applications

DMSPE has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, DMSPE has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In chemistry, DMSPE has been used as a reagent for the synthesis of various compounds, including sulfonamides and heterocyclic compounds. In biology, DMSPE has been shown to exhibit activity against various microorganisms, making it a promising candidate for the development of new antibiotics.

properties

Product Name

2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3

InChI Key

NKUJLODXYQNOQK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC

Origin of Product

United States

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